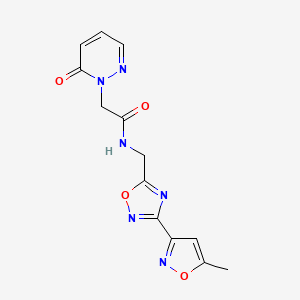

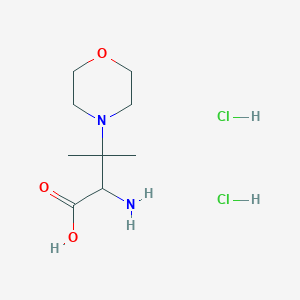

![molecular formula C12H11N5 B2783970 3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine CAS No. 66548-76-3](/img/structure/B2783970.png)

3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine

Übersicht

Beschreibung

“3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine” is a derivative of pyridazinone, a class of organic compounds known for their broad spectrum of pharmacological activities . Pyridazinones have been found to exhibit a wide range of pharmacological activities and have been described in a large number of research articles and patents .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Anti-inflammatory and Analgesic Activities

Antimicrobial Activity

Cardiovascular Agents and Antihypertensive Properties

DNA Topoisomerase II Inhibitors

Other Potential Applications

Wirkmechanismus

Target of Action

Similar compounds such as pyridazinone derivatives have been found to inhibit calcium ion influx , which is required for the activation of platelet aggregation .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit calcium ion influx , which could suggest a potential interaction with calcium channels.

Biochemical Pathways

The inhibition of calcium ion influx could potentially affect a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell proliferation.

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of similar compounds could add additional value in drug discovery and development .

Result of Action

The inhibition of calcium ion influx could potentially lead to a decrease in platelet aggregation, which could have therapeutic implications in conditions such as thrombosis.

Eigenschaften

IUPAC Name |

3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-8-14-15-12-6-5-11(16-17(8)12)9-3-2-4-10(13)7-9/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICVFGADMKYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-[3-(amino)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile](/img/structure/B2783887.png)

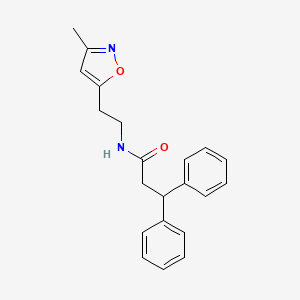

![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide](/img/structure/B2783900.png)

![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)

![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)

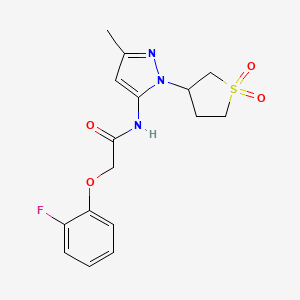

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)